BenchChemオンラインストアへようこそ!

Sperabillin B

In Vivo Antibacterial Efficacy Staphylococcus aureus Infection Model Comparative Pharmacology

Sperabillin B (CAS 111337-85-0) is a naturally occurring pseudo-peptide antibiotic produced by Pseudomonas fluorescens YK-437, belonging to a family of four structurally related compounds (sperabillins A–D). Its chemical structure is defined as (3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide (C16H29N5O3, MW 339.43).

Molecular Formula C16H29N5O3
Molecular Weight 339.43 g/mol
CAS No. 111337-85-0
Cat. No. B038354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSperabillin B
CAS111337-85-0
Synonymssperabillin B
Molecular FormulaC16H29N5O3
Molecular Weight339.43 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O
InChIInChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3-,6-5+/t11-,12-,13-/m1/s1
InChIKeyHGBIYXQMCATWPJ-HPLJFFTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sperabillin B (CAS 111337-85-0): Procurement Guide for a Pseudo-Peptide Antibiotic with Potent In Vivo Efficacy


Sperabillin B (CAS 111337-85-0) is a naturally occurring pseudo-peptide antibiotic produced by Pseudomonas fluorescens YK-437, belonging to a family of four structurally related compounds (sperabillins A–D) [1]. Its chemical structure is defined as (3R,5R,6R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyheptanamide (C16H29N5O3, MW 339.43) [2]. Sperabillin B exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains, and demonstrates significant protective effects in murine infection models [3].

Why Sperabillin B Cannot Be Substituted with Other Sperabillins: A Procurement-Critical Analysis


Substituting Sperabillin B with its close structural analogs (Sperabillins A, C, or D) is scientifically invalid due to quantifiable differences in both molecular architecture and in vivo efficacy. Structurally, Sperabillin B is distinguished by a unique methyl substitution at the C-6 position and a specific (2E,4Z)-hexadienoyl moiety, which directly influences its pharmacological profile [1]. Critically, in head-to-head in vivo infection models, Sperabillin B demonstrates substantially superior protective efficacy against key pathogens compared to Sperabillin A, rendering it a non-interchangeable research reagent . Relying on a generic substitution compromises experimental reproducibility and invalidates comparative studies.

Sperabillin B Quantitative Differentiation Evidence: Comparative Efficacy and Structural Advantage


Superior In Vivo Efficacy Against S. aureus: Direct Comparison with Sperabillin A

In a murine systemic infection model, Sperabillin B demonstrated a 3.7-fold increase in protective efficacy against Staphylococcus aureus compared to Sperabillin A. This quantifiable advantage is critical for studies requiring robust in vivo antibacterial activity .

In Vivo Antibacterial Efficacy Staphylococcus aureus Infection Model Comparative Pharmacology

Enhanced In Vivo Efficacy Against E. coli O-111: A Quantitative Advantage Over Sperabillin A

Sperabillin B provides a 2.5-fold improvement in in vivo protection against a Gram-negative E. coli O-111 challenge compared to Sperabillin A. This demonstrates a significant and quantifiable advantage in the treatment of Gram-negative infections .

Gram-Negative Bacterial Infection In Vivo Pharmacodynamics Escherichia coli

Critical Structural Distinction: C-6 Methyl Substitution Defines a Unique Pharmacophore

The defining molecular feature of Sperabillin B is a methyl substituent at the C-6 position of the core scaffold, a modification absent in Sperabillin A. This structural difference was unambiguously identified by comparative degradation and synthetic studies [1]. The C-6 methyl group is a critical determinant of the molecule's enhanced in vivo efficacy [2].

Structural Biology Medicinal Chemistry Structure-Activity Relationship (SAR)

Optimal Research Applications for Sperabillin B: Scenarios Requiring Its Quantifiable Advantages


In Vivo Murine Infection Models Requiring High-Potency Antibacterial Activity

Sperabillin B is the optimal choice for researchers conducting murine systemic infection studies with Staphylococcus aureus or Escherichia coli O-111. Its 3.7-fold higher potency against S. aureus and 2.5-fold higher potency against E. coli compared to Sperabillin A enables robust in vivo efficacy at lower doses, improving animal welfare and reducing compound consumption while maintaining strong protective effects [1].

Structure-Activity Relationship (SAR) Studies of the Sperabillin Pharmacophore

Sperabillin B is an essential reference compound for SAR campaigns investigating the sperabillin family. Its unique C-6 methyl substituent and (2E,4Z)-hexadienoyl moiety provide a distinct structural template that is critical for understanding the molecular determinants of enhanced in vivo potency [2]. Omitting Sperabillin B from a panel of sperabillins would create a significant gap in any comprehensive SAR analysis.

Broad-Spectrum Antibacterial Discovery Programs Targeting Gram-Negative Pathogens

For discovery programs focused on Gram-negative antibacterial agents, Sperabillin B serves as a valuable positive control and lead compound. Its quantifiable in vivo efficacy against E. coli O-111 (ED50 = 27.3 mg/kg) provides a benchmark for evaluating novel analogs, and its activity against antibiotic-resistant strains of Pseudomonas aeruginosa [3] makes it a relevant comparator for new chemical entities targeting drug-resistant infections.

Validation of Asymmetric Synthesis Methodologies for Beta-Amino Acid Scaffolds

The total synthesis of Sperabillin B, reported in 5.8% overall yield via lithium amide conjugate addition [4], represents a challenging benchmark for novel asymmetric synthetic methods. Its (3R,5R,6R) stereochemistry and highly functionalized core make it an ideal target for demonstrating the utility and stereoselectivity of new synthetic routes in academic and industrial organic chemistry laboratories [5].

Quote Request

Request a Quote for Sperabillin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.